molecular formula C50H70O14 B000067 Brevetoxin B CAS No. 79580-28-2

Brevetoxin B

Cat. No. B000067
CAS RN: 79580-28-2
M. Wt: 895.1 g/mol
InChI Key: LYTCVQQGCSNFJU-FGRVLNGBSA-N
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Description

Synthesis Analysis

The total synthesis of Brevetoxin B (BTX-B) represents a monumental achievement in synthetic organic chemistry, given its complex structure featuring a trans-fused polycyclic ether ring system with 23 stereocenters. The synthesis was achieved through the coupling of multiple ring segments (ABCDEFG and IJK-ring segments) utilizing strategies such as SmI2-induced intramolecular cyclization, 6-endo-cyclization of hydroxy epoxide, ring-closing olefin metathesis, and SmI2-induced intramolecular Reformatsky-type reaction. This synthesis underscores the intricate interplay of reactions needed to construct such a complex molecule from simpler precursors (Nakata et al., 2003).

Molecular Structure Analysis

Brevetoxin B is characterized by its unique trans-fused polycyclic ether ring system, which includes 23 stereocenters, making it one of the most structurally complex marine toxins. This structure is pivotal for its biological activity, particularly its interaction with voltage-gated sodium channels. The elucidation of Brevetoxin B’s structure was a critical step in understanding its toxicological effects and its synthesis (Nakata et al., 2003).

Chemical Reactions and Properties

Brevetoxin B exhibits a range of chemical behaviors and biological activities, primarily through its interaction with voltage-gated sodium channels, where it acts as a potent neurotoxin. Its structure allows for specific binding to these channels, altering ion flow and causing significant toxicological effects. Research has shown that brevetoxin B and its analogs can cause DNA damage, apoptosis in cell models, and exhibit varying potency levels, highlighting the toxin's significant biological impact (Murrell & Gibson, 2009). Additionally, its interactions with human serum albumin have been analyzed, indicating both noncovalent and covalent bonding, which could influence its distribution and toxicity in human systems (Wang & Ramsdell, 2011).

Scientific Research Applications

Neuromuscular Effects

Brevetoxin B impacts neuromuscular transmission, as evidenced by studies on mouse diaphragms. It initially causes spontaneous muscle twitching, followed by complete paralysis of indirectly elicited twitch tension, without affecting directly elicited muscle twitch tension or the compound action potential of the phrenic nerve. These effects suggest brevetoxin B's influence on sodium channels in nerve terminals and muscle membranes (Tsai, Chou, & Chen, 1991).

Sodium Channel Interactions

Research on mammalian neuroblastoma cells shows that brevetoxin modifies sodium channel activation, shifting it to more negative membrane potentials, and influences sodium currents without altering single-channel mean open lifetime or conductance. This indicates brevetoxin's role in increasing sodium current at rest by modifying the voltage dependence of channel activation (Sheridan & Adler, 1989).

DNA Interaction and Potential Carcinogenic Effects

Brevetoxin B can form DNA adducts, a step often associated with carcinogenesis. Studies involving rat lung cells and in vivo exposures demonstrate the formation of DNA adducts with nucleic acids, indicating metabolic activation and potential health hazards due to depurination of these adducts in lung tissue (Radwan & Ramsdell, 2008).

Structural and Pharmacological Uniqueness

Brevetoxin B is a lipid-soluble polyether marine toxin with a unique structure and pharmacological function. It exhibits excitatory effects mediated by enhanced cellular Na+ influx and binds specifically to site 5 on the voltage-sensitive sodium channel, a specificity shared with ciguatoxin. Its action is effective at nanomolar to picomolar concentrations (Baden, 1989).

Permeability and Bioavailability

Studies using human Caco-2 cell monolayers suggest that certain metabolites of brevetoxin B, like dihydrobrevetoxin B, can be rapidly absorbed and pass through intestinal barriers, impacting their bioavailability and toxicity. This research is crucial for understanding the potential risks of brevetoxin B in seafood and its implications for human health (Henri et al., 2014).

Safety And Hazards

Brevetoxins are truly toxic. They have been responsible for many fish, mammal, and mollusk kills in the Gulf; and tainted seafood has caused widespread food poisoning in humans . They are harmful in contact with skin, harmful in contact with the eye, and harmful if swallowed .

properties

IUPAC Name

2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTCVQQGCSNFJU-FGRVLNGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879997
Record name Brevetoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brevetoxin B

CAS RN

79580-28-2
Record name Brevetoxin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79580-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brevetoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toxin T-34
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BREVETOXIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,990
Citations
KC Nicolaou - Angewandte Chemie International Edition in …, 1996 - Wiley Online Library
… The total synthesis of brevetoxin B has sulted in numerous new synthetic Diego, and The … This scenes account of the total synthesis of twelve-year odyssey“] in synthetic or- brevetoxin B, …
Number of citations: 186 onlinelibrary.wiley.com
G Matsuo, K Kawamura, N Hori… - Journal of the …, 2004 - ACS Publications
Brevetoxin-B (BTX-B), produced by the red tide organism, Gymnodium breve Davis, is the first member of marine polycyclic ethers to be structurally elucidated and one of the most …
Number of citations: 156 pubs.acs.org
KC Nicolaou, F Rutjes, EA Theodorakis… - Journal of the …, 1995 - ACS Publications
… of brevetoxin B (1). The initial task of completing the ABCDEFG ring framework of brevetoxin B … of all asymmetric centers of the brevetoxin B ABCDEFG fragments shown in Scheme 1 …
Number of citations: 175 pubs.acs.org
KC Nicolaou, CK Hwang, DA Nugiel - Journal of the American …, 1989 - ACS Publications
… brevetoxin B (1) from intermediates 2 and 3. Contrary to our … with the dioxepane regional problem of brevetoxin B (1) and … the final stages of the projected brevetoxin B (1) synthesis and …
Number of citations: 150 pubs.acs.org
KC Nicolaou, CK Hwang… - Journal of the American …, 1989 - ACS Publications
… the IJK ring framework of brevetoxin B is reported. The synthesis begins with d-mannose … In a preceding paper,2 we described a retrosynthetic analysis of brevetoxin B in which three …
Number of citations: 123 pubs.acs.org
KC Nicolaou, F Rutjes, EA Theodorakis… - Journal of the …, 1995 - ACS Publications
… Retrosynthetic Analysis and Strategy The final syntheticstrategy toward brevetoxin B (1) was designed on the basis of our experiences in the brevetoxin B project as described in the …
Number of citations: 149 pubs.acs.org
KC Nicolaou, EA Theodorakis, F Rutjes… - Journal of the …, 1995 - ACS Publications
… ,5 the total synthesis of brevetoxin B (1) in its naturally occurring form. Figure 1 … the completion of the total synthesis of brevetoxin B (1) are described in the following communication.516 …
Number of citations: 156 pubs.acs.org
YY Lin, M Risk, SM Ray, D Van Engen… - Journal of the …, 1981 - ACS Publications
… In this communication we wish to report the structure of brevetoxin B (BTX-B) (1), the first member of an entirely new group of natural products, the “brevetoxins”(BTX). Unialgal cultures …
Number of citations: 707 pubs.acs.org
KC Nicolaou, CK Hwang, ME Duggan… - Journal of the …, 1995 - ACS Publications
Abstract: The fust generation strategies toward the total synthesis of brevetoxin B (1) are … Application of this reactionto the brevetoxin B skeleton afforded the desired oxepene (96— …
Number of citations: 152 pubs.acs.org
I Kadota, H Takamura, H Nishii… - Journal of the American …, 2005 - ACS Publications
The convergent total synthesis of brevetoxin B (1) has been achieved. The intramolecular allylation of the O,S-acetal 20, prepared from the α-chlorosulfide 17 and the alcohol 5, was …
Number of citations: 77 pubs.acs.org

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